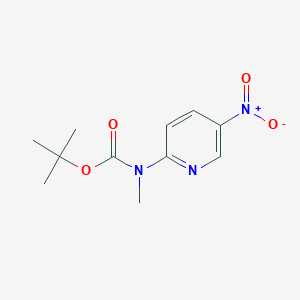

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPNQHRVFIKKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl methyl(5-nitropyridin-2-yl)carbamate (CAS No. 1039055-45-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a key intermediate in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The CAS number for this compound is 1039055-45-2 .[1]

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a strategically designed molecule that incorporates several key functional groups, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of a nitropyridine ring, a carbamate protecting group, and a methyl group on the carbamate nitrogen offers a unique combination of reactivity and stability, allowing for selective chemical transformations.

The 5-nitropyridine moiety is a well-established pharmacophore and a versatile synthetic handle. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a cornerstone reaction in the construction of diverse molecular scaffolds. Furthermore, the nitro group can be readily reduced to an amino group, providing a key vector for further functionalization and diversification of the molecule. This dual reactivity makes nitropyridine derivatives, such as the topic of this guide, central to the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. The addition of a methyl group to the carbamate nitrogen in this compound introduces an additional layer of steric and electronic modulation, which can be crucial in fine-tuning the reactivity of the molecule and the properties of the final drug candidate.

This guide will delve into the synthesis, properties, and critical applications of this compound, providing the reader with the necessary knowledge to effectively utilize it in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1039055-45-2 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | |

| Molecular Weight | 253.26 g/mol | |

| Appearance | Likely a solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General knowledge |

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is a logical two-step process starting from the commercially available 2-amino-5-nitropyridine. The first step involves the protection of the amino group with a Boc anhydride, followed by the selective N-methylation of the resulting carbamate.

Caption: Synthetic workflow for this compound.

Step 1: Boc Protection of 2-Amino-5-nitropyridine

Causality: The initial step focuses on the protection of the primary amino group of 2-amino-5-nitropyridine. The Boc group is an ideal choice as it is robust enough to withstand the basic conditions of the subsequent N-methylation step, yet can be selectively removed later in a synthetic sequence without affecting other functional groups.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the solution. DMAP is often used as a catalyst to accelerate the reaction.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, Tert-butyl (5-nitropyridin-2-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Step 2: N-Methylation of Tert-butyl (5-nitropyridin-2-yl)carbamate

Causality: This step introduces the methyl group onto the nitrogen of the carbamate. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the carbamate nitrogen, making it sufficiently nucleophilic to react with the methylating agent, methyl iodide (CH₃I). The aprotic nature of the solvent (THF) is essential to prevent quenching of the strong base.

Protocol:

-

Inert Atmosphere: Set up a dry, round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolution: Dissolve Tert-butyl (5-nitropyridin-2-yl)carbamate (1.0 eq) in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

-

Methylation: Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Application in Drug Discovery: A Key Intermediate in Kinase Inhibitor Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of various kinase inhibitors. The 2-amino-5-nitropyridine scaffold is a common feature in many compounds targeting kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

While a specific, publicly disclosed drug synthesized directly from this compound is not readily identifiable in the searched literature, the strategic importance of this and closely related structures is evident in numerous patents and research articles. For instance, derivatives of 2-amino-5-nitropyridine are used as key building blocks for Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases.

The synthetic utility of this compound lies in the sequential modification of its functional groups. A typical synthetic strategy involving this intermediate is illustrated below.

Caption: General synthetic application of the title compound in drug discovery.

Workflow Explanation:

-

Nitro Group Reduction: The nitro group of this compound is reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with reducing agents like iron powder in the presence of an acid or ammonium chloride. This step unmasks a key nucleophilic site for further elaboration.

-

Amide or Urea Formation: The newly formed amino group can then be coupled with a carboxylic acid (to form an amide) or an isocyanate (to form a urea). This is a common strategy to introduce a side chain that can interact with specific residues in the active site of the target kinase.

-

Final Elaboration: The synthesis can be completed with further modifications, which may include the deprotection of the Boc group if the secondary amine is required for biological activity or as a point for further diversification.

The strategic placement of the methyl group on the carbamate nitrogen can influence the conformation of the molecule and its binding affinity to the target protein. This subtle modification can be a key element in optimizing the potency and selectivity of a drug candidate.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity and the strategic placement of its functional groups provide medicinal chemists with a powerful tool for the construction of novel drug candidates. The synthetic protocols outlined in this guide, grounded in established chemical principles, offer a reliable pathway to this important building block. As the quest for more selective and potent therapeutics continues, the strategic application of such well-designed intermediates will remain a cornerstone of successful drug discovery programs.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not widely available in public literature, this document synthesizes information from chemical suppliers, data for structurally related compounds, and established principles of organic chemistry to offer a detailed profile. This guide covers the compound's structure, predicted properties, a plausible synthetic approach, expected reactivity, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutics.

Introduction

This compound (CAS RN: 1039055-45-2) belongs to the class of N-heterocyclic carbamates. This family of compounds is of significant interest in the pharmaceutical and agrochemical industries due to the versatile reactivity of the pyridine ring and the unique properties imparted by the carbamate functionality. The presence of a nitro group on the pyridine ring further enhances its utility as a synthetic intermediate, primarily by activating the ring for nucleophilic substitution and by serving as a precursor to an amino group, which can be further functionalized. The tert-butyl carbamate (Boc) protecting group offers a stable yet readily cleavable moiety, making this compound a valuable intermediate in multi-step syntheses.

The 5-nitropyridin-2-yl scaffold is a recognized pharmacophore found in a variety of biologically active molecules, including enzyme inhibitors. The addition of a methyl group on the carbamate nitrogen fine-tunes the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions. This guide aims to provide a detailed understanding of the physicochemical characteristics of this compound to aid researchers in its application.

Molecular Structure and Identification

The structure of this compound combines a pyridine ring substituted with a nitro group at the 5-position and a Boc-protected methylamino group at the 2-position.

Molecular Diagram:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1039055-45-2 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [1] |

| Molecular Weight | 253.26 g/mol | [1] |

| SMILES | O=C(OC(C)(C)C)N(C)C1=NC=C(=O)C=C1 | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes and Justification |

| Appearance | Expected to be a yellow solid. | Based on the appearance of the related compound, tert-Butyl 5-nitropyridin-2-ylcarbamate, which is a yellow solid[2]. The nitropyridine chromophore typically imparts a yellow color. |

| Melting Point | Not available. | Expected to be a solid at room temperature with a relatively sharp melting point, typical for a crystalline organic compound of this molecular weight. |

| Boiling Point | Not available. | Likely to decompose at higher temperatures before boiling under atmospheric pressure due to the presence of the nitro group and the thermal lability of the Boc group. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | The tert-butyl group generally enhances solubility in organic solvents[2]. The polar nitro and carbamate groups will limit solubility in very non-polar solvents, while the overall organic character suggests poor water solubility. |

| Stability | Store in a cool, dry place. The Boc group is sensitive to strong acids. | The tert-butyl carbamate protecting group is known to be labile under acidic conditions. It is generally stable to basic and nucleophilic conditions. The nitroaromatic system is generally stable. |

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not available. However, a plausible and efficient synthesis can be proposed based on established organic chemistry reactions. The most likely route would involve the N-methylation of a Boc-protected 2-amino-5-nitropyridine or the Boc-protection of 2-(methylamino)-5-nitropyridine. The latter is presented here as a likely viable pathway.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(Methylamino)-5-nitropyridine

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-nitropyridine (1.0 equivalent) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 2-(methylamino)-5-nitropyridine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Add triethylamine (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

To this solution, add di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Spectral Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted based on the molecular structure.

Table 3: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | - A singlet integrating to 9 protons for the tert-butyl group, likely in the range of δ 1.4-1.6 ppm. - A singlet integrating to 3 protons for the N-methyl group, likely in the range of δ 3.2-3.5 ppm. - Three aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns. The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet, with chemical shifts in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing nitro group. |

| ¹³C NMR | - Resonances for the tert-butyl group (a quaternary carbon around δ 80-85 ppm and methyl carbons around δ 28 ppm). - A resonance for the N-methyl carbon around δ 30-35 ppm. - A carbonyl carbon resonance from the carbamate group around δ 150-155 ppm. - Five distinct resonances for the pyridine ring carbons, with those bearing or adjacent to the nitro and carbamate groups being significantly shifted. |

| Mass Spectrometry (ESI+) | - A prominent peak for the protonated molecule [M+H]⁺ at m/z 254.1. - Potential fragmentation patterns involving the loss of isobutylene (56 Da) from the Boc group to give an ion at m/z 198.1, followed by the loss of CO₂ (44 Da) to give an ion at m/z 154.1. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its key functional groups: the Boc-protected amine, the nitro-substituted pyridine ring.

Workflow for Key Reactions:

Caption: Key reactivity pathways for this compound.

-

Boc Deprotection: The tert-butoxycarbonyl group is a well-established protecting group for amines and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in dioxane. This regenerates the secondary amine, 2-(methylamino)-5-nitropyridine, which can then undergo further reactions such as acylation, alkylation, or arylation.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various standard methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl, or iron in acetic acid). This transformation yields Tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate, opening up avenues for further functionalization at the 5-position, such as diazotization followed by Sandmeyer reactions, or amide/sulfonamide formation.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The 5-nitropyridin-2-amine scaffold is present in a number of compounds with demonstrated biological activity. This compound serves as a convenient starting material for the elaboration of this core structure. The ability to selectively deprotect the amine or reduce the nitro group allows for orthogonal chemical strategies in the synthesis of target molecules.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.

-

Synthesis of Enzyme Inhibitors: The nitropyridine moiety is a known feature in various enzyme inhibitors. This compound provides a platform for the synthesis of libraries of potential inhibitors for screening against kinases, proteases, and other enzyme classes.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a robust, inferred profile based on the known properties of its constituent functional groups and related molecules. The compound's key features—a stable yet cleavable protecting group and a reactive nitropyridine core—make it an attractive starting material for the synthesis of a wide range of functionalized heterocyclic compounds. Researchers and scientists are encouraged to consider this molecule as a valuable tool in the design and synthesis of novel bioactive agents.

References

Sources

Spectroscopic Characterization of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the nitropyridine and carbamate moieties in various bioactive molecules. Accurate structural elucidation and purity assessment are paramount for any downstream applications, making a thorough spectroscopic analysis essential. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with structurally related molecules, offering a robust framework for its characterization.

Molecular Structure and Key Functional Groups

To understand the spectroscopic data, it is crucial to first examine the molecular structure of this compound.

Figure 1. Chemical structure of this compound.

The key structural features that will give rise to characteristic spectroscopic signals are:

-

5-Nitropyridin-2-yl group: An aromatic heterocyclic system with a strong electron-withdrawing nitro group.

-

Carbamate group: A functional group with a carbonyl (C=O) and two heteroatoms (N and O).

-

Tert-butyl group: A bulky aliphatic group with nine equivalent protons.

-

N-methyl group: A methyl group directly attached to the carbamate nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a standard pulse sequence, referencing to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | d | 1H | H-6 | The proton at position 6 is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~8.2 - 8.4 | dd | 1H | H-4 | The proton at position 4 is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the meta-nitro group and the ortho-amino group. |

| ~7.8 - 8.0 | d | 1H | H-3 | The proton at position 3 is coupled to H-4 and will appear as a doublet. It is expected to be the most upfield of the pyridine protons. |

| ~3.4 - 3.6 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen is expected to be a singlet in the range typical for N-alkyl groups. |

| ~1.5 - 1.6 | s | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[2][3][4] |

Causality Behind Predictions: The electron-withdrawing nature of the nitro group deshields the protons on the pyridine ring, shifting them to a lower field (higher ppm). The relative positions of the protons are determined by the combined electronic effects of the nitro and carbamate substituents. The tert-butyl and methyl groups are in a non-aromatic environment and thus appear at a much higher field.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 157 | C=O (carbamate) | The carbonyl carbon of the carbamate group is expected in this region.[5] |

| ~150 - 152 | C-2 (pyridine) | The carbon atom attached to the carbamate nitrogen will be downfield due to the electronegativity of the nitrogen. |

| ~145 - 147 | C-5 (pyridine) | The carbon atom bearing the nitro group will be significantly deshielded. |

| ~138 - 140 | C-6 (pyridine) | The carbon atom adjacent to the nitro group will also be deshielded. |

| ~125 - 127 | C-4 (pyridine) | This carbon is expected to be in the typical aromatic region for pyridines. |

| ~110 - 112 | C-3 (pyridine) | This carbon is expected to be the most upfield of the pyridine carbons. |

| ~82 - 84 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristic for the Boc group.[5] |

| ~35 - 37 | N-CH₃ | The N-methyl carbon will appear in the aliphatic region. |

| ~28 - 29 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.[2][5] |

Reference Data: The ¹³C NMR spectrum of the closely related compound, TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE, shows signals that support these predicted ranges.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |

| ~2980 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the tert-butyl and methyl groups. |

| ~1720 - 1700 | C=O stretch | Carbamate | A strong absorption band characteristic of the carbonyl group in a carbamate.[8] |

| ~1550 - 1500 | N-O stretch | Nitro group (asymmetric) | A strong, characteristic absorption for the asymmetric stretching of the nitro group.[9][10][11] |

| ~1350 - 1300 | N-O stretch | Nitro group (symmetric) | Another strong absorption for the symmetric stretching of the nitro group.[9][10][11] |

| ~1600, ~1470 | C=C, C=N stretch | Aromatic ring | Skeletal vibrations of the pyridine ring. |

Interpretation: The presence of a strong band around 1710 cm⁻¹ is a clear indicator of the carbamate carbonyl. The two strong bands in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions are definitive for the nitro group.[9][10][11] The aliphatic and aromatic C-H stretching vibrations will also be present in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like LC-MS.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Ion | Rationale |

| 282.1 | [M+H]⁺ | The protonated molecular ion. The molecular formula is C₁₂H₁₇N₃O₄, with a monoisotopic mass of 281.12. |

| 226.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds.[12] |

| 182.1 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide (44 Da) from the carbamate moiety is also a characteristic fragmentation.[12] |

| 168.1 | [C₆H₆N₃O₂]⁺ | Fragmentation leading to the protonated methyl(5-nitropyridin-2-yl)amine. |

Fragmentation Pathway:

Figure 2. Proposed fragmentation pathway for this compound in ESI-MS.

Trustworthiness of Protocols: The described experimental protocols for NMR, IR, and MS are standard methodologies used in synthetic and analytical chemistry laboratories worldwide. They are self-validating in that consistent and reproducible data should be obtained when these procedures are followed correctly. The interpretation of the data is based on well-established principles of spectroscopy, ensuring a high degree of confidence in the structural assignment.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data and the rationale behind their interpretation, researchers can confidently characterize this compound and ensure its suitability for their research and development activities. For definitive structural confirmation, it is always recommended to acquire experimental data and compare it with the predictions and reference data outlined in this guide.

References

-

SpectraBase. TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE. [Link]

-

ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

-

Scholars Research Library. Synthesis and characterization of novel dipeptide derivatives. Der Pharma Chemica, 2011, 3 (3):174-188. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Karki, M., et al. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E, 2012, 68(Pt 5), o1403. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

Sources

- 1. 1039055-45-2|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Authored by a Senior Application Scientist

Introduction: In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful development. This compound, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1] This guide provides a comprehensive technical overview of its solubility and stability, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability, formulation feasibility, and purification strategy. Based on the principle of "like dissolves like," the solubility of this compound is dictated by the interplay of its functional groups: the polar nitro group and pyridine ring, and the non-polar tert-butyl group.

Anticipated Solubility Characteristics

While specific quantitative data for this compound is not extensively documented in public literature, we can infer its likely solubility based on the known behavior of nitropyridine derivatives. Generally, nitropyridines exhibit poor solubility in aqueous solutions but are soluble in various organic solvents.[2] The presence of the tert-butyl group is also known to enhance solubility in organic media.[1]

Recommended Solvents for Screening

A systematic approach to solubility determination involves screening a range of solvents with varying polarities. The following table provides a recommended starting point for solubility screening of this compound, with anticipated qualitative solubility based on structurally similar compounds.

| Solvent | Polarity Index | Anticipated Solubility | Rationale for Inclusion |

| Water | 9.0 | Poor | Essential for understanding behavior in aqueous physiological and environmental systems. |

| Methanol | 6.6 | Soluble | A polar protic solvent commonly used in synthesis and formulation.[2] |

| Ethanol | 5.2 | Soluble | Another common polar protic solvent. |

| Acetonitrile | 6.2 | Soluble | A polar aprotic solvent, often used as an HPLC mobile phase. |

| Acetone | 5.4 | Soluble | A versatile polar aprotic solvent. |

| Dichloromethane | 3.4 | Very Soluble | A non-polar solvent effective for dissolving many organic compounds. |

| Toluene | 2.3 | Soluble | A non-polar aromatic solvent. |

| Diethyl Ether | 2.9 | Soluble | A common non-polar solvent for extraction and purification.[2] |

| n-Hexane | 0.0 | Poorly Soluble | A non-polar solvent to define the lower end of the solubility spectrum. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for quantitative solubility assessment.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the container with the dried solute.[2]

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

Part 2: Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical factor influencing its shelf-life, storage requirements, and degradation profile. For nitropyridine derivatives, several degradation pathways should be considered.

Key Factors Influencing Stability

-

Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] It is crucial to protect solutions of this compound from light.

-

pH-Dependent Hydrolysis: The carbamate and nitropyridine moieties may be susceptible to hydrolysis under strongly acidic or basic conditions.[3]

-

Thermal Decomposition: Elevated temperatures can lead to the degradation of the molecule. For related pyridine N-oxides, deoxygenation and further decomposition can occur.[4]

Potential Degradation Pathways

Based on the chemistry of nitropyridines, the following degradation pathways are plausible:

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[3][4]

-

Nucleophilic Substitution of the Nitro Group: The nitro group can be displaced by strong nucleophiles.[4]

-

Hydrolysis of the Carbamate: The tert-butyl carbamate protecting group can be cleaved under acidic conditions.

-

Hydroxylation of the Pyridine Ring: Microbial degradation of pyridine derivatives often initiates with hydroxylation of the ring.[5][6]

Caption: Potential Degradation Pathways.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid and solution).

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Quantification: Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the parent compound and detect any degradation products.[3]

Part 3: Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique due to its versatility and suitability for a wide range of compounds, including carbamates.[7]

Detailed HPLC Method Protocol:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).

-

Gradient Program:

-

0-5 min: 60% A, 40% B

-

5-15 min: Gradient to 80% A, 20% B

-

15-20 min: Hold at 80% A, 20% B

-

20-22 min: Gradient back to 60% A, 40% B

-

22-25 min: Re-equilibration at 60% A, 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV-Vis scan (a starting point of 254 nm is recommended).

-

Injection Volume: 10 µL.

Caption: HPLC Workflow for Stability Testing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative, offering high sensitivity and specificity. However, the thermal lability of carbamates is a potential challenge, and the thermal stability of this compound would need to be carefully evaluated.[7]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, grounded in the established principles of medicinal and analytical chemistry. While specific experimental data for this compound is limited, the provided protocols and insights based on analogous structures offer a robust framework for its comprehensive characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development efforts.

References

- BenchChem. (n.d.). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.

- BenchChem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.).

- Chem-Impex. (n.d.). tert-Butyl 5-nitropyridin-2-ylcarbamate.

- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)carbamate.

- BenchChem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

- ResearchGate. (n.d.). The pyridine pathway of nicotine degradation by A. nicotinovorans and....

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The 5-Nitropyridine Moiety: A Cornerstone in Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The introduction of a nitro group at the 5-position of this heterocycle dramatically alters its electronic and physicochemical properties, creating a versatile building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive exploration of the multifaceted role of the 5-nitropyridine moiety in drug discovery and development. We will delve into its fundamental electronic effects, its influence on molecular interactions with biological targets, and its strategic application in medicinal chemistry. This guide will further present detailed synthetic methodologies, protocols for biological evaluation, and an analysis of the metabolic fate and toxicological considerations of this important pharmacophore.

The Electronic Influence and Physicochemical Properties of the 5-Nitropyridine Moiety

The potent electron-withdrawing nature of the nitro group is central to the unique characteristics of the 5-nitropyridine scaffold.[3] This property, exerted through both inductive and resonance effects, profoundly impacts the reactivity and biological activity of molecules containing this moiety.

Electronic Effects

The nitro group deactivates the pyridine ring towards electrophilic substitution while significantly activating it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[3] This heightened reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of various functional groups. The electron-deficient nature of the ring system also influences its ability to participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-stacking.

Physicochemical Properties

The presence of the 5-nitro group imparts specific physicochemical characteristics to the parent molecule. Generally, it increases polarity and can influence solubility. The properties of several key 5-nitropyridine intermediates are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 2-Amino-5-nitropyridine | C5H5N3O2 | 139.11 | 188-191 | Sparingly soluble in water. |

| 2-Chloro-5-nitropyridine | C5H3ClN2O2 | 158.54 | 106-109 | Insoluble in water, soluble in many organic solvents. |

| 2-Hydroxy-5-nitropyridine | C5H4N2O3 | 140.10 | 188-191 | Soluble in hot water and alkali liquor.[4] |

| 5-Nitropyridine-2-carboxylic acid | C6H4N2O4 | 168.11 | 218-220 | Soluble in dimethyl sulfoxide.[5] |

| 5-Nitropyridine-2-thiol | C5H4N2O2S | 156.16 | 192-194 | Data not readily available. |

The Role of the 5-Nitropyridine Moiety in Medicinal Chemistry

The 5-nitropyridine scaffold is a versatile platform in drug design, contributing to a wide spectrum of biological activities. Its derivatives have been investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][2]

Anticancer Activity

Numerous studies have highlighted the potential of 5-nitropyridine derivatives as potent anticancer agents. The nitro group can play a dual role: acting as a key pharmacophore for target binding and serving as a handle for further structural modifications to optimize activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the anticancer activity of a selection of 5-nitropyridine analogs, illustrating key structure-activity relationships.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features and SAR Observations |

| 2-Amino-5-nitropyridine derivative (35a, R=OMe) | MCF-7 (Breast Cancer) | 6.41[6] | The methoxy substitution on the aryl ring contributes to potency. |

| 2-Amino-5-nitropyridine derivative (35d, Piperidine derivative) | HepG2 (Liver Cancer) | 7.63[6] | The piperidine moiety influences selectivity towards liver cancer cells. |

| 5-Nitrofuran-2-yl derivative (14b) | MCF-7 (Breast Cancer) | 0.85[7] | The 5-nitrofuran group in conjunction with a thiazolidinone scaffold shows high potency. |

| 5-Nitrofuran-2-yl derivative (14b) | MDA-MB-231 (Breast Cancer) | 6.61[7] | Demonstrates potent activity against triple-negative breast cancer cells. |

The data suggests that substitutions on the pyridine ring and associated appendages significantly impact both the potency and selectivity of these compounds.

Antimicrobial and Antiviral Activity

The 5-nitropyridine moiety is a component of various compounds exhibiting antimicrobial and antiviral properties. For instance, derivatives have shown activity against strains like S. aureus and E. coli.[1] Furthermore, nitropyridines have been utilized as precursors for potent HIV-1 integrase inhibitors.[8]

Other Therapeutic Areas

Derivatives of 5-nitropyridine have also been explored for their potential in treating a range of other conditions, including their use as insecticides and their ability to inhibit enzymes like urease.[2][8]

Synthesis of 5-Nitropyridine Derivatives: A Practical Guide

The synthesis of 5-nitropyridine-containing compounds often relies on the versatile reactivity of key intermediates like 2-chloro-5-nitropyridine. The following section provides a detailed, step-by-step protocol for its preparation and subsequent derivatization.

Synthesis of 2-Chloro-5-nitropyridine

This two-step synthesis starts from the readily available 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-nitropyridine [9]

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, add 2-aminopyridine (60.2 g, 0.639 mol) in batches to 150 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.

-

Nitration: Once the 2-aminopyridine is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid (95 mL) and fuming nitric acid (95 mL, 2.37 mol) dropwise, keeping the temperature below 30°C.

-

Reaction: After the addition is complete, stir the mixture at 25-30°C for 40 minutes, then increase the temperature to 55-65°C and maintain for 11 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 1000 g of crushed ice. Adjust the pH to 5.5-6.0 using a 50 wt.% aqueous sodium hydroxide solution.

-

Isolation: Filter the resulting precipitate and wash the filter cake with ice water. The crude product can be further purified by recrystallization.

Step 2: Conversion to 2-Hydroxy-5-nitropyridine and Chlorination [3]

-

Hydrolysis: The 2-amino-5-nitropyridine is hydrolyzed under acidic conditions to yield 2-hydroxy-5-nitropyridine.

-

Chlorination: The resulting 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) is then reacted with a mixture of phosphorus oxychloride (50 g) and phosphorus pentachloride (25.0 g, 0.12 mol).

-

Reaction: The mixture is stirred and heated at 100-105°C for 5 hours.

-

Work-up: After the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into 120 g of ice water and neutralized to a pH of 8-9 with a 40 wt.% aqueous sodium hydroxide solution.

-

Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.[10]

Caption: Synthetic workflow for 2-chloro-5-nitropyridine.

Biological Evaluation of 5-Nitropyridine Compounds

Assessing the biological activity of newly synthesized 5-nitropyridine derivatives is a critical step in the drug discovery process. Cytotoxicity assays are fundamental for evaluating the potential of anticancer compounds.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Method

This protocol provides a standardized method for determining the cytotoxicity of a test compound using the BALB/c 3T3 cell line.[11]

-

Cell Culture: Maintain BALB/c 3T3 cells in an appropriate culture medium supplemented with serum.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach and enter the exponential growth phase.

-

Compound Treatment: Prepare serial dilutions of the 5-nitropyridine test compound and add them to the wells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Neutral Red Staining: After incubation, replace the medium with a medium containing neutral red dye and incubate for a further 3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Remove the staining solution, wash the cells, and add a destaining solution to extract the dye from the lysosomes of viable cells.

-

Quantification: Measure the absorbance of the extracted dye using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro Neutral Red Uptake cytotoxicity assay.

Metabolism, Detoxification, and Toxicological Considerations

The presence of a nitroaromatic group raises important considerations regarding metabolism and potential toxicity. The bioreduction of the nitro group is a key metabolic pathway that can lead to both bioactivation and detoxification.[9]

Metabolic Pathways

Nitroaromatic compounds can undergo reduction to form nitroso, hydroxylamino, and amino derivatives.[12] This reduction can be catalyzed by various enzymes, including cytochrome P450 reductases. While the reduction to the corresponding amine is often a detoxification pathway, the intermediate hydroxylamine species can be reactive and potentially toxic.[13]

Phase II metabolism, involving conjugation reactions such as glucuronidation and sulfation, further facilitates the detoxification and excretion of these compounds and their metabolites.[14][15]

Caption: Metabolic pathways of the 5-nitropyridine moiety.

Toxicological Profile

Nitroaromatic compounds are often associated with concerns of mutagenicity and genotoxicity.[9][16] The reactive intermediates formed during nitroreduction can covalently bind to cellular macromolecules like DNA, leading to potential cellular damage. Therefore, a thorough in vitro and in vivo ADME-Tox profiling is essential during the development of any drug candidate containing a 5-nitropyridine moiety.[4][6][17]

Conclusion

The 5-nitropyridine moiety is a powerful and versatile tool in the arsenal of the medicinal chemist. Its unique electronic properties facilitate a wide range of synthetic transformations and enable crucial interactions with biological targets. While the inherent reactivity and potential for metabolic activation of the nitro group necessitate careful toxicological evaluation, the diverse and potent biological activities exhibited by 5-nitropyridine derivatives underscore their continued importance in the quest for novel therapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of this remarkable scaffold in the design and development of the next generation of bioactive compounds.

References

-

Synthesis of 2-chloro-5-nitropyridine - PrepChem.com. (URL: [Link])

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. (URL: [Link])

- Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. (URL: Not available)

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - OUCI. (URL: [Link])

-

BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol - National Toxicology Program. (URL: [Link])

-

Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - NIH. (URL: [Link])

-

Metabolic Pathways Involved in Detoxification of Carcinogenic Compounds | Open Access Journals - Research and Reviews. (URL: [Link])

-

In Vitro ADME and Toxicology Assays - Eurofins Discovery. (URL: [Link])

-

Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])

-

Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - ResearchGate. (URL: [Link])

-

Modulation of signal transduction pathways by natural compounds in cancer - PubMed - NIH. (URL: [Link])

-

Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative - Sci-Hub. (URL: [Link])

-

2-Amino-5-nitropyridine - the NIST WebBook. (URL: [Link])

-

Signaling pathways with drug targets and associated drugs that are... - ResearchGate. (URL: [Link])

-

Test for in vitro cytotoxicity: Elution Method of Taglus PU FLEX Thermoforming Foils as per ISO 10993 5:2009(E - FINAL REPORT. (URL: [Link])

-

Anticancer drugs acting against signaling pathways - PubMed - NIH. (URL: [Link])

-

Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - NIH. (URL: [Link])

-

Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

-

Comment on “Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application” - NIH. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. In vitro ADME - Enamine [enamine.net]

- 7. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sci-hub.pl [sci-hub.pl]

- 14. rroij.com [rroij.com]

- 15. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vectorb2b.com [vectorb2b.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group: A Strategic Overview

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[1][2] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[2] The Boc protecting group is favored in organic synthesis for its stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis.[3]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[4][5][6] This orthogonality is a critical feature that enables the selective deprotection of different protecting groups within the same molecule, a crucial strategy in the synthesis of complex molecules like peptides and pharmaceuticals.[5][7][8][9]

The Chemistry of Boc Protection and Deprotection: Mechanisms and Methodologies

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is paramount for its effective application and for troubleshooting potential synthetic challenges.

Boc Protection: Taming the Amine

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][10][11] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[6][12]

Mechanism of Boc Protection:

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the formation of the Boc-protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[12] A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[13]

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Add a base, such as triethylamine (1.1-1.5 eq.) or diisopropylethylamine (DIPEA), to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Boc Deprotection: Releasing the Amine

The removal of the Boc group is typically achieved under acidic conditions.[4][13] The choice of acid and reaction conditions can be tuned to achieve selectivity in the presence of other acid-sensitive groups.[5]

Trifluoroacetic Acid (TFA): The Workhorse Reagent

Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[13][14] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][14][15] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][14][15]

Mechanism of TFA-Mediated Boc Deprotection:

The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The released amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[14]

Caption: Mechanism of TFA-mediated Boc deprotection.

The Role of Scavengers in Boc Deprotection

A potential complication during Boc deprotection is the generation of the reactive tert-butyl cation.[16][17] This electrophilic species can alkylate nucleophilic side chains of amino acids, particularly tryptophan, methionine, and cysteine.[16] To prevent these unwanted side reactions, "scavengers" are often added to the deprotection cocktail to trap the tert-butyl cation.[17][18] Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[17]

Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection

-

Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent, typically dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM. For substrates with acid-sensitive functionalities, a lower concentration of TFA and shorter reaction times may be necessary.

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 30 minutes to 2 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as the TFA salt.

-

Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a suitable solvent and wash with a mild aqueous base, such as saturated sodium bicarbonate solution, or pass it through a basic ion-exchange resin.

-

Purification: The resulting free amine can be used in the next step without further purification or can be purified by standard techniques if required.

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Standard Acidolysis | TFA in DCM | 20-50% TFA, RT, 0.5-2 h | Fast, efficient, volatile byproducts | Harsh for some sensitive substrates, requires scavengers |

| Mild Acidolysis | HCl in Dioxane/MeOH | 4M HCl, RT, 1-4 h | Milder than TFA, less side reactions | HCl is corrosive, may not be suitable for all substrates |

| Lewis Acid Catalysis | AlCl₃, ZnBr₂ | Inert solvent, RT | High selectivity in some cases | Stoichiometric amounts of Lewis acid often required |

| Thermal Deprotection | High temperature | 150-250 °C, continuous flow | Acid-free, selective in some cases | Requires specialized equipment, not suitable for all substrates |

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is a cornerstone in the synthesis of peptide-based drugs, anticancer agents, and antibiotics.[19] In solid-phase peptide synthesis (SPPS), the Boc/Bzl (benzyl) protection strategy has been a classical approach.[9] In this strategy, the α-amino group of the growing peptide chain is protected with the acid-labile Boc group, while the side chains of the amino acids are protected with more acid-stable benzyl-based groups.[9] This allows for the selective removal of the N-terminal Boc group at each cycle of amino acid addition using a moderately strong acid like TFA, without affecting the side-chain protecting groups or the linkage to the solid support.[9]

The high selectivity and mild removal conditions of the Boc group significantly enhance the purity of the target product, providing reliable assurance for the synthesis of complex pharmaceutical molecules.[19] For instance, in the synthesis of insulin analogs, the Boc group ensures that amino acids are connected in the correct sequence, improving the purity and yield of the intermediates.[19]

Navigating Potential Side Reactions and Challenges

While the Boc group is generally robust, researchers should be aware of potential side reactions to ensure the success of their synthetic endeavors.

-

Alkylation by the tert-Butyl Cation: As previously mentioned, the tert-butyl cation generated during deprotection can alkylate sensitive residues. The use of scavengers is the primary strategy to mitigate this issue.[16]

-

Incomplete Deprotection: Sterically hindered Boc-protected amines may require longer reaction times or stronger acidic conditions for complete removal.

-

Aspartimide Formation: In peptide synthesis, aspartic acid residues with side-chain protection can be prone to aspartimide formation under both acidic and basic conditions, leading to side products. Careful selection of protecting groups and coupling reagents can minimize this side reaction.[16]

-

N-O Boc Transfer: In molecules containing both amine and hydroxyl groups, an intramolecular transfer of the Boc group from the nitrogen to the oxygen can sometimes be observed, especially under basic conditions.[4]

Conclusion: A Versatile and Enduring Tool in Synthesis

The tert-butyl carbamate protecting group remains an indispensable tool for organic chemists, particularly those in the fields of drug discovery and development. Its predictable reactivity, stability under a wide range of conditions, and facile removal under mild acidic conditions make it a highly reliable and versatile choice for amine protection. A thorough understanding of its underlying chemical principles, reaction mechanisms, and potential pitfalls, as outlined in this guide, will empower researchers to strategically and effectively employ the Boc group in the synthesis of complex and biologically important molecules.

References

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025, December 29). Nanjing Tengxiang Import & Export Co. Ltd. Retrieved January 20, 2026, from [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025, December 25). Retrieved January 20, 2026, from [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved January 20, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 20, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

-

Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

-

Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Boc Anhydride. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Terminology of Antibody Drug for Boc Chemistry. (n.d.). GenScript. Retrieved January 20, 2026, from [Link]

-

Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Retrieved January 20, 2026, from [Link]

-

Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved January 20, 2026, from [Link]

-

Deprotection of a Primary Boc Group under Basic Conditions. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. xray.uky.edu [xray.uky.edu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. Boc-Protected Amino Groups [organic-chemistry.org]

- 19. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

Chapter 1: The Electronic Influence of the Nitro Group

An In-depth Technical Guide: The Nitro Group as a Synthetic Linchpin: Unlocking the Reactivity of the Pyridine Ring

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and agrochemicals speaks to its versatile nature. The introduction of a nitro (–NO₂) group onto this heterocycle is a transformative synthetic maneuver. The nitro group's profound electron-withdrawing properties fundamentally alter the ring's chemical personality, deactivating it towards certain reactions while powerfully enabling others. This guide offers a detailed exploration of the reactivity conferred by the nitro group, focusing on the mechanistic underpinnings of key transformations, field-proven experimental protocols, and the strategic implications for complex molecule synthesis.

The reactivity of a nitropyridine is a direct consequence of the nitro group's potent and dual-mode electron-withdrawing nature.[1] It operates through both the inductive effect (-I) and the resonance effect (-M), which synergistically reduce the electron density of the pyridine ring.[2]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma (σ) bond framework. This effect acidifies the ring protons and reduces the basicity of the pyridine nitrogen.

-

Resonance Effect (-M): The nitro group actively withdraws electron density from the ring's π-system. This effect is most pronounced when the nitro group is at the 2- (ortho) or 4- (para) position relative to the ring nitrogen, as it allows for the delocalization of π-electrons onto the nitro group's oxygen atoms.[2] This creates resonance structures with a partial positive charge on the ring carbons, making them highly electrophilic.[1][3]

The combined influence renders the nitropyridine ring highly electron-deficient, a property that deactivates it towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack.[1][4]